Mozavaptan

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2006.

aquaretic agent; vasopressin V2 receptor antagonist; structure given in first source

See also: this compound Hydrochloride (active moiety of).

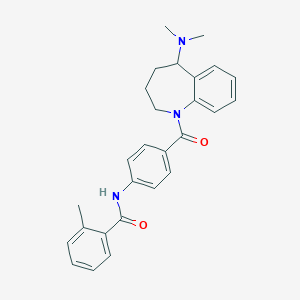

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXUQJJCIZICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057641 | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137975-06-5 | |

| Record name | Mozavaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOZAVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mozavaptan's Mechanism of Action in Renal Collecting Ducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Mozavaptan, a selective vasopressin V2 receptor antagonist, within the principal cells of the renal collecting ducts. The document details the molecular signaling pathways, presents quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and provides visual representations of the underlying processes.

Introduction: The Role of Vasopressin and the V2 Receptor in Renal Water Reabsorption

The posterior pituitary hormone, arginine vasopressin (AVP), is a key regulator of water homeostasis. In the kidneys, AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the collecting ducts[1]. This binding initiates a signaling cascade that ultimately leads to the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine. In conditions of excessive AVP secretion or activity, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), this mechanism can lead to dilutional hyponatremia.

This compound: A Selective V2 Receptor Antagonist

This compound (also known as OPC-31260) is a nonpeptide, orally active, competitive antagonist of the V2 receptor[2]. Its therapeutic effect stems from its ability to selectively block the action of AVP at the V2R in the renal collecting ducts, promoting electrolyte-free water excretion, a process termed aquaresis[2].

Molecular Mechanism of Action

This compound competitively inhibits the binding of AVP to the V2R[2]. This antagonism prevents the AVP-induced conformational change in the receptor that would normally activate the associated heterotrimeric Gs protein. The subsequent lack of Gs protein activation leads to the inhibition of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP)[1].

The reduction in intracellular cAMP levels has a direct impact on the trafficking of aquaporin-2 (AQP2), the primary water channel in the apical membrane of principal cells. In the absence of a cAMP-mediated signal, Protein Kinase A (PKA) remains inactive and cannot phosphorylate AQP2 at key serine residues (e.g., Ser256). This phosphorylation is a critical step for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.

By preventing AQP2 phosphorylation and subsequent membrane insertion, this compound effectively reduces the water permeability of the collecting duct epithelium. This leads to a decrease in water reabsorption and an increase in the excretion of solute-free water, resulting in a more dilute urine and a correction of plasma sodium levels in hyponatremic states.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the pharmacological and physiological effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | IC50 Value |

| Vasopressin V2 Receptor (V2R) | 1.4 x 10⁻⁸ M (14 nM) |

| Vasopressin V1 Receptor (V1R) | 1.2 x 10⁻⁶ M (1.2 µM) |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Effects of this compound in Rats

| Parameter | Vehicle Control | This compound (1 mg, i.v.) | Reference |

| Urine Output (ml/h) | 0.6 ± 0.2 | 8.3 ± 1.0 | |

| Urine Osmolality (mosmol/kgH₂O) | 659 ± 145 | 177 ± 18 |

Data are presented as mean ± standard error. Intravenous (i.v.) administration.

Table 3: Clinical Efficacy of this compound in Patients with Ectopic ADH Syndrome

| Parameter | Baseline | After 7 Days of this compound Treatment | p-value | Reference |

| Serum Sodium (mEq/l) | 122.8 ± 6.7 | 133.3 ± 8.3 | 0.002 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of V2 receptor antagonists like this compound.

Vasopressin V2 Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the V2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express the human V2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction containing the V2 receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed amount of the prepared cell membrane suspension to each well.

-

Add a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [³H]-Arginine Vasopressin).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

To determine non-specific binding, a separate set of wells will contain a high concentration of an unlabeled reference V2 receptor antagonist.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

-

Quantification of Aquaporin-2 (AQP2) Membrane Translocation

Objective: To quantify the effect of a compound on the translocation of AQP2 to the apical membrane of renal collecting duct cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable renal collecting duct cell line (e.g., mpkCCD) that endogenously or exogenously expresses AQP2.

-

Treat the cells with a V2 receptor agonist (e.g., desmopressin) to stimulate AQP2 translocation, in the presence or absence of the test compound (this compound).

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody specific for AQP2.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Acquire images of the cells using a confocal or high-resolution fluorescence microscope.

-

Use image analysis software to quantify the fluorescence intensity of AQP2 at the plasma membrane versus the intracellular compartments. The ratio of membrane to intracellular fluorescence can be used as a measure of AQP2 translocation.

-

Measurement of Urine Osmolality and Free Water Clearance

Objective: To assess the in vivo effect of a compound on renal water excretion.

Methodology:

-

Animal Studies or Clinical Trials:

-

Administer the test compound (this compound) or a placebo to animal models or human subjects.

-

Collect urine samples at specified time points before and after drug administration.

-

Collect blood samples to measure plasma osmolality.

-

-

Urine and Plasma Analysis:

-

Measure the urine volume for each collection period.

-

Determine the osmolality of the urine and plasma samples using an osmometer, which typically measures freezing point depression.

-

-

Calculation of Free Water Clearance (CH₂O):

-

Calculate osmolar clearance (Cosm) using the formula: Cosm = (Uosm x V) / Posm, where Uosm is urine osmolality, V is urine flow rate, and Posm is plasma osmolality.

-

Calculate free water clearance using the formula: CH₂O = V - Cosm. A positive CH₂O indicates excretion of free water.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the inhibitory effect of this compound.

Caption: Vasopressin (AVP) signaling pathway in renal collecting duct principal cells.

Caption: Inhibitory mechanism of this compound on the vasopressin signaling pathway.

Conclusion

This compound exerts its aquaretic effect through the selective and competitive antagonism of the vasopressin V2 receptor in the renal collecting ducts. By inhibiting the AVP-induced signaling cascade, this compound prevents the translocation of AQP2 water channels to the apical membrane, thereby reducing water reabsorption and increasing free water excretion. This targeted mechanism of action makes this compound a promising therapeutic agent for the management of hyponatremia associated with conditions of excessive vasopressin activity. Further research focusing on the direct quantification of this compound's effect on AQP2 trafficking and long-term clinical outcomes will continue to refine our understanding of its therapeutic potential.

References

- 1. New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Vasopressin V2 Receptor Selectivity of OPC-31260 (Mozavaptan)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasopressin V2 receptor selectivity of OPC-31260, also known as mozavaptan. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this selective V2 receptor antagonist.

Core Compound: OPC-31260 (this compound)

OPC-31260 is a nonpeptide, orally active vasopressin V2 receptor antagonist.[1][2] Its development marked a significant step in understanding the physiological and pathophysiological roles of arginine vasopressin (AVP).[1] As a benzazepine derivative, OPC-31260 competitively inhibits the binding of AVP to the V2 receptor, leading to aquaresis—the excretion of free water without a significant loss of electrolytes.[2][3] This selective action makes it a valuable tool in studying the AVP system and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

Quantitative Analysis of Receptor Binding Affinity

The selectivity of OPC-31260 for the vasopressin V2 receptor over the V1a receptor is a key feature of its pharmacological profile. This selectivity has been quantified through various in vitro binding assays, primarily using rat liver and kidney membranes, which are rich in V1a and V2 receptors, respectively, as well as in cell lines expressing the human V2 receptor.

| Parameter | V2 Receptor | V1a Receptor | Selectivity Ratio (V1a/V2) | Species/System | Reference |

| IC₅₀ | 14 nM | 1,200 nM (1.2 µM) | ~85-fold | Rat (Kidney/Liver) | |

| IC₅₀ | 20 ± 2 nM | 500 ± 30 nM | 25-fold | Rat (Kidney/Liver) | |

| IC₅₀ | 14 ± 0.2 nM | 1,200 ± 200 nM (1.2 ± 0.2 µM) | ~86-fold | Rat (Kidney/Liver) | |

| Kᵢ | 9.42 nM | - | - | Human (HeLa cells) |

Table 1: In Vitro Binding Affinity of OPC-31260 for Vasopressin Receptors. This table summarizes the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) values of OPC-31260 for the vasopressin V2 and V1a receptors. The data clearly demonstrates the compound's higher affinity for the V2 receptor.

Functional Activity: Aquaretic Effects

The antagonistic activity of OPC-31260 at the V2 receptor translates into potent aquaretic effects in vivo. Studies in rats have consistently shown that both oral and intravenous administration of OPC-31260 leads to a dose-dependent increase in urine volume and a decrease in urine osmolality. This effect is achieved without causing significant changes in the excretion of sodium and other electrolytes, which is a hallmark of V2 receptor-mediated aquaresis. Importantly, OPC-31260 does not exhibit partial agonist activity at the V2 receptor.

| Dose and Route | Effect on Urine Volume | Effect on Urine Osmolality | Species | Reference |

| 1-30 mg/kg (oral) | Dose-dependent increase | Dose-dependent decrease | Conscious Rats | |

| 10-100 µg/kg (i.v.) | Inhibition of AVP-induced antidiuresis | - | Anesthetized Rats | |

| 1 mg/kg (i.v.) | Increase | Decrease | Hydropenic Humans |

Table 2: In Vivo Aquaretic Effects of OPC-31260. This table highlights the functional consequences of V2 receptor antagonism by OPC-31260 in both animal models and humans, demonstrating its ability to promote free water excretion.

Pharmacokinetics

OPC-31260 is orally bioavailable. Following administration, it is metabolized in the liver and its metabolites are excreted by the kidneys. The pharmacokinetic profile of this compound ensures that it effectively reaches the renal V2 receptors to exert its therapeutic effects.

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the V2 receptor selectivity of OPC-31260.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the IC₅₀ and Kᵢ values of OPC-31260 for the vasopressin V1a and V2 receptors.

Materials:

-

Membrane Preparations: Plasma membranes from rat liver (for V1a receptors) and rat kidney medulla (for V2 receptors) or from cells engineered to express the human V2 receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a selective V2 antagonist radioligand like [³H]desGly-NH₂(⁹)[d(CH₂)₅, D-Ile²,Ile⁴]AVP.

-

Test Compound: OPC-31260 (this compound).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled AVP (e.g., 1 µM).

-

Competition: Membrane preparation, radioligand, and varying concentrations of OPC-31260.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of OPC-31260 to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), the second messenger for the V2 receptor.

Objective: To determine the functional antagonist potency of OPC-31260 at the V2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

-

Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).

-

Test Compound: OPC-31260 (this compound).

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell Culture Reagents.

Protocol:

-

Cell Culture: Culture the V2 receptor-expressing cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of OPC-31260 in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the V2 receptor agonist (typically the EC₈₀ concentration) to all wells except the basal control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of OPC-31260 to determine its IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of OPC-31260.

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

OPC-31260 (this compound) is a potent and selective vasopressin V2 receptor antagonist. Its high affinity for the V2 receptor, coupled with its oral bioavailability and demonstrated aquaretic effects, underscores its significance as a pharmacological tool and its potential as a therapeutic agent for managing water-retention disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

In Vitro Characterization of Mozavaptan Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Mozavaptan's binding affinity, a critical aspect of its pharmacological profile. This compound (OPC-31260) is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, a key player in regulating water reabsorption in the kidneys. Understanding its binding characteristics is fundamental for researchers and professionals involved in drug development for conditions such as hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

Core Principles of this compound's Action

This compound functions as a competitive antagonist at vasopressin receptors, with a pronounced selectivity for the V2 subtype over the V1 subtype.[1][2][3] This competitive binding action means that this compound reversibly binds to the same site as the endogenous ligand, arginine vasopressin (AVP), thereby inhibiting the downstream signaling cascade that AVP would normally initiate.[1][4] The primary therapeutic effect of this compound stems from its antagonism of the V2 receptor in the renal collecting ducts, leading to an increase in free water excretion (aquaresis).

Quantitative Binding Affinity Data

The binding affinity of this compound for vasopressin V1 and V2 receptors has been quantified using in vitro radioligand binding assays. The data consistently demonstrates this compound's high affinity and selectivity for the V2 receptor.

| Compound | Receptor | Parameter | Value | Species | Source |

| This compound (OPC-31260) | Vasopressin V2 | IC50 | 14 nM | Rat | |

| This compound (OPC-31260) | Vasopressin V1 | IC50 | 1.2 µM | Rat | |

| [3H]-AVP | Vasopressin V2 | Kd | 1.38 nM | Rat | |

| [3H]-AVP | Vasopressin V1 | Kd | 1.1 nM | Rat |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Kd: The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption. This compound competitively antagonizes this pathway.

Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The characterization of this compound's binding affinity is primarily achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Membrane Preparation from V2 Receptor-Expressing Tissues or Cells

A crucial first step is the preparation of membranes containing the vasopressin V2 receptor. This can be from tissues known to express the receptor, such as the kidney, or from cell lines engineered to express the human V2 receptor.

Materials:

-

V2 receptor-expressing tissue (e.g., rat kidney) or cells.

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail.

-

Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

-

Homogenizer.

-

High-speed centrifuge.

Protocol:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in cryoprotectant buffer, aliquot, and store at -80°C until use.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

This assay is used to determine the IC50 of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

-

V2 receptor membrane preparation.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Unlabeled AVP (for determining non-specific binding).

-

This compound (or other test compounds) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Vacuum filtration manifold.

-

Scintillation cocktail and counter.

Experimental Workflow:

References

The Pharmacodynamics of Mozavaptan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist. The information is compiled from various scientific sources to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a nonpeptide, orally active, and competitive antagonist of the arginine vasopressin (AVP) receptor 2 (V2R).[1][2] The V2R is a G-protein coupled receptor (GPCR) primarily located in the renal collecting ducts.[3][4] The binding of AVP to V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[5] This process increases water reabsorption from the urine back into the bloodstream, thus concentrating the urine and reducing water excretion.

This compound selectively blocks the V2R, thereby inhibiting the effects of AVP. This antagonism prevents the AVP-induced signaling cascade, leading to a decrease in AQP2 translocation to the cell membrane. The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, a process that can help normalize serum sodium levels in conditions of hyponatremia.

Signaling Pathway of Vasopressin V2 Receptor and this compound's Point of Intervention

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Receptor | Species | Value | Reference(s) |

| IC₅₀ | V2 | - | 14 nM | |

| IC₅₀ | V1 | - | 1.2 µM | |

| Selectivity Ratio (V1/V2) | - | - | ~85-fold | |

| Kᵢ | V2 (Human) | Human | 8.03 (-log[M]) | |

| Kᵢ | V1b (Human) | Human | 4.80 (-log[M]) | |

| Kᵢ | Oxytocin (Human) | Human | 6.18 (-log[M]) | |

| Kd for [³H]-AVP | V1 (Rat Liver) | Rat | 1.1 nM | |

| Kd for [³H]-AVP | V2 (Rat Kidney) | Rat | 1.38 nM |

Table 2: In Vivo Aquaretic Effects in Rats

| Animal Model | Administration | Dose Range | Primary Effects | Reference(s) |

| Normal Conscious Rats | Oral | 1 - 30 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality. | |

| Water-loaded, Alcohol-anesthetized Rats | Intravenous | 10 - 100 µg/kg | Dose-dependent inhibition of the antidiuretic action of exogenously administered AVP. |

Experimental Protocols

This section details the methodologies for key preclinical pharmacodynamic experiments.

In Vitro Radioligand Binding Assay

This protocol outlines the determination of this compound's binding affinity for vasopressin V1 and V2 receptors using a competitive radioligand binding assay.

Experimental Workflow: Radioligand Binding Assay

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat liver for V1 receptors, rat kidney for V2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the membrane preparation, a solution of the radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the competitor, this compound.

-

For determining total binding, the competitor is replaced with buffer. For non-specific binding, a high concentration of unlabeled AVP is used.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity on the filters is then measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vivo Aquaretic Effect in Conscious Rats

This protocol describes the evaluation of the aquaretic effects of orally administered this compound in normal, conscious rats.

Experimental Workflow: In Vivo Aquaretic Study

Methodology:

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

-

-

Experimental Procedure:

-

The rats are typically fasted overnight with free access to water.

-

On the day of the experiment, a water load (e.g., 20-30 mL/kg) is administered orally to ensure adequate hydration and urine flow.

-

This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally at various doses (e.g., 1, 3, 10, 30 mg/kg). A control group receives the vehicle alone.

-

The animals are then placed in individual metabolic cages for urine collection over a specified period (e.g., 4-8 hours).

-

-

Sample Collection and Analysis:

-

Urine is collected, and the total volume is measured for each animal.

-

Urine osmolality is determined using a freezing-point osmometer.

-

-

Data Analysis:

-

The urine volume and osmolality of the this compound-treated groups are compared to the vehicle-treated control group.

-

Dose-response curves can be generated to evaluate the potency and efficacy of this compound's aquaretic effect.

-

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and selective antagonism of the vasopressin V2 receptor. In vitro studies confirm its high binding affinity for the V2 receptor, while in vivo models in rats have established its dose-dependent aquaretic effects. These findings from preclinical models have provided a strong foundation for the clinical development of this compound for the treatment of hyponatremia and other conditions associated with inappropriate water retention. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on vasopressin receptor antagonists and related areas of drug discovery.

References

Mozavaptan's Attenuation of Vasopressin-Induced Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Mozavaptan, a selective vasopressin V2 receptor antagonist, modulates vasopressin-induced cell signaling pathways. The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades and experimental workflows.

Introduction to this compound and Vasopressin Signaling

Arginine vasopressin (AVP), a neurohypophysial hormone, plays a critical role in maintaining water and electrolyte homeostasis. Its physiological effects are primarily mediated through the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed in the principal cells of the kidney's collecting ducts.[1] Activation of the V2R by vasopressin initiates a signaling cascade that leads to increased water reabsorption from the urine.

This compound (also known as OPC-31260) is a non-peptide, orally active, and selective antagonist of the vasopressin V2 receptor.[2] By competitively inhibiting the binding of vasopressin to the V2R, this compound effectively blocks the downstream signaling events, leading to aquaresis—the excretion of electrolyte-free water.[2] This mechanism of action makes this compound a therapeutic agent for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH).

Quantitative Data on this compound's Efficacy

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional inhibition of the vasopressin V2 receptor.

| Parameter | Value | Receptor | Assay Conditions | Reference |

| IC50 | 14 nM | Human V2 | Competitive binding assay with [3H]AVP in CHO cells. | [2] |

| IC50 | 1.2 µM | Human V1a | Competitive binding assay with [3H]AVP. | [2] |

| Ki | 2.8 ± 0.1 nM | Human V2 | Radioligand binding assay. |

Table 1: In Vitro Binding Affinity of this compound for Vasopressin Receptors.

| Parameter | Value | Effect | Assay Conditions | Reference |

| IC50 | 12.0 ± 2.0 nM | Inhibition of vasopressin-induced cAMP production | cAMP assay in cells expressing V2R. |

Table 2: Functional Inhibitory Activity of this compound.

Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action

The binding of vasopressin to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, most notably the Aquaporin-2 (AQP2) water channel. Phosphorylation of AQP2 at key serine residues (S256, S264, and S269) promotes its translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases the water permeability of the membrane, facilitating water reabsorption.

This compound exerts its effect by competitively binding to the V2 receptor, thereby preventing vasopressin from initiating this signaling cascade. This blockade leads to a reduction in intracellular cAMP levels and a subsequent decrease in PKA activity and AQP2 phosphorylation and translocation.

References

Exploratory Studies of Mozavaptan in Novel Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory preclinical studies of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist. The document details its mechanism of action, experimental protocols, and quantitative outcomes in key disease models, offering valuable insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a nonpeptide, orally active and competitive antagonist of the arginine vasopressin (AVP) V2 receptor.[1][2] It exhibits high selectivity for the V2 receptor over the V1 receptor.[2] The primary therapeutic action of this compound stems from its ability to inhibit the binding of AVP to V2 receptors in the renal collecting ducts.[3] This antagonism blocks the AVP-induced signaling cascade that leads to water reabsorption, resulting in aquaresis – the excretion of electrolyte-free water.[4] This action helps to increase serum sodium concentrations in cases of hyponatremia.

Signaling Pathway

The binding of arginine vasopressin to the V2 receptor on the basolateral membrane of renal collecting duct principal cells initiates a Gs protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane. The insertion of AQP2 into the apical membrane increases water permeability, leading to water reabsorption from the tubular fluid into the bloodstream. This compound, by blocking the initial binding of AVP to the V2 receptor, inhibits this entire pathway, thereby preventing water reabsorption and promoting diuresis.

References

Beyond the V2 Receptor: An In-depth Technical Guide to the Off-Target Molecular Interactions of Mozavaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan (also known as OPC-31260) is a potent and selective non-peptide antagonist of the vasopressin V2 receptor.[1][2] Its primary clinical application, approved in Japan, is for the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[3][4] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits arginine vasopressin (AVP)-mediated water reabsorption, leading to aquaresis—the excretion of electrolyte-free water.[1] While its efficacy is primarily attributed to its high affinity for the V2 receptor, a comprehensive understanding of its molecular interactions beyond this primary target is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known off-target molecular interactions of this compound, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.

Off-Target Binding Profile of this compound

While a comprehensive, publicly available broad-panel safety pharmacology screen (e.g., a CEREP panel) for this compound was not identified in the reviewed literature, targeted binding studies have characterized its affinity for other receptors within the vasopressin/oxytocin (B344502) family. The most significant off-target interactions are with the vasopressin V1a receptor and the oxytocin receptor.

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary target (V2 receptor) and its known off-targets (V1a and oxytocin receptors) have been determined through competitive radioligand binding assays. The data, summarized in the table below, highlight the selectivity of this compound for the V2 receptor.

| Target Receptor | Ligand | Assay Type | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Selectivity Ratio (V1a/V2) | Reference |

| Vasopressin V2 | [3H]-AVP | Radioligand Binding | Rat | Kidney Membranes | 14 | - | ~85-fold | |

| Vasopressin V2 | [3H]-AVP | Radioligand Binding | Human | HeLa Cells | - | 9.42 | - | |

| Vasopressin V1a | [3H]-AVP | Radioligand Binding | Rat | Liver Membranes | 1200 | - | - | |

| Oxytocin | - | Radioligand Binding | - | - | - | 660 | - |

Note: The selectivity ratio is calculated from the IC50 values.

Signaling Pathways of Off-Target Receptors

Understanding the signaling pathways associated with the off-target receptors is essential for predicting the potential physiological consequences of this compound's interaction with them. Both the vasopressin V1a and oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.

Vasopressin V1a Receptor Signaling

Activation of the V1a receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to an increase in intracellular calcium. This is a key mechanism in mediating physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation. The binding of this compound to the V1a receptor, albeit at a lower affinity than to the V2 receptor, suggests a potential for competitive antagonism of these AVP-mediated effects.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using Mozavaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan (OPC-31260) is a potent and selective nonpeptide antagonist of the vasopressin V2 receptor (V2R).[1][2] It competitively inhibits the binding of arginine vasopressin (AVP), thereby blocking the downstream signaling cascade that regulates water reabsorption in the kidneys.[1][3] The V2 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gαs protein.[4] Activation of the V2R by AVP stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of collecting duct cells. This process increases water permeability and reabsorption. This compound, by blocking this pathway, induces aquaresis, the excretion of free water, making it a valuable tool for studying water balance disorders and a potential therapeutic agent for conditions like hyponatremia and heart failure.

This document provides detailed protocols for in vitro cell-based assays to characterize the pharmacological effects of this compound, specifically focusing on its ability to inhibit AVP-induced cAMP production and AQP2 translocation in a renal cell line.

Signaling Pathway

The signaling pathway initiated by the activation of the vasopressin V2 receptor is a critical mechanism for regulating water homeostasis. The following diagram illustrates the key steps in this cascade and the point of intervention for this compound.

Experimental Protocols

Cell Culture

Madin-Darby Canine Kidney (MDCK) cells, which are known to respond to vasopressin, are a suitable cell line for these assays.

Materials:

-

MDCK cells

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture MDCK cells in MEM supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

Assay 1: Inhibition of AVP-Induced cAMP Production

This assay quantifies the ability of this compound to antagonize the AVP-induced increase in intracellular cAMP levels.

Materials:

-

MDCK cells

-

Serum-free MEM

-

Arginine Vasopressin (AVP)

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Serum Starvation: The next day, replace the growth medium with serum-free MEM and incubate for 2-4 hours.

-

Compound Incubation:

-

Prepare a stock solution of this compound in DMSO.

-

Create serial dilutions of this compound in serum-free MEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Pre-incubate the cells with the this compound dilutions for 30 minutes at 37°C.

-

-

AVP Stimulation:

-

Prepare a solution of AVP in serum-free MEM. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal cAMP response), which should be determined in a preliminary experiment. A typical starting concentration is 10 nM.

-

Add the AVP solution to the wells containing the this compound dilutions and incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the AVP-induced cAMP production.

-

Assay 2: Inhibition of AVP-Induced Aquaporin-2 Translocation

This immunofluorescence-based assay visualizes and quantifies the effect of this compound on the AVP-stimulated translocation of AQP2 to the plasma membrane.

Materials:

-

MDCK cells cultured on glass coverslips or in imaging-compatible plates

-

Serum-free MEM

-

Arginine Vasopressin (AVP)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against AQP2

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed MDCK cells on glass coverslips in a 24-well plate and grow to confluency.

-

Serum-starve the cells for 2-4 hours.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with AVP (e.g., 10 nM) for 30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-AQP2 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Quantification:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify AQP2 translocation by measuring the fluorescence intensity at the apical membrane versus the cytoplasm. This can be done using image analysis software by defining regions of interest.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described above.

Data Presentation

The following tables present representative data from the described assays.

Table 1: Inhibition of AVP-Induced cAMP Production by this compound

| This compound Concentration (nM) | AVP-Induced cAMP Production (% of Control) | Standard Deviation |

| 0 | 100.0 | ± 5.2 |

| 0.1 | 98.2 | ± 4.8 |

| 1 | 85.1 | ± 6.1 |

| 10 | 52.3 | ± 3.9 |

| 100 | 15.8 | ± 2.5 |

| 1000 | 5.1 | ± 1.8 |

| IC50 | 14 nM |

This data is representative and illustrates the expected dose-dependent inhibition of AVP-induced cAMP production by this compound. The IC50 value is based on published literature.

Table 2: Effect of this compound on AVP-Induced AQP2 Translocation

| Treatment | % of Cells with Apical AQP2 Staining | Standard Deviation |

| Vehicle Control | 8.5 | ± 2.1 |

| AVP (10 nM) | 75.2 | ± 6.3 |

| AVP (10 nM) + this compound (10 nM) | 42.1 | ± 5.5 |

| AVP (10 nM) + this compound (100 nM) | 15.8 | ± 3.7 |

| AVP (10 nM) + this compound (1000 nM) | 9.3 | ± 2.8 |

This data is representative and demonstrates the expected inhibitory effect of this compound on the translocation of AQP2 to the apical membrane in response to AVP stimulation.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the in vitro pharmacological profile of this compound. By measuring its impact on both a key second messenger (cAMP) and a critical downstream physiological event (AQP2 translocation), researchers can gain a comprehensive understanding of its mechanism of action as a vasopressin V2 receptor antagonist. These assays are essential tools for the discovery and development of new therapeutics targeting the vasopressin system.

References

Application Note: Quantification of Mozavaptan in Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Mozavaptan in plasma. The described method is ideal for pharmacokinetic studies and other drug development applications requiring accurate measurement of this compound concentrations in a biological matrix. The protocol outlines a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are detailed to facilitate method implementation.

Introduction

This compound is a non-peptide vasopressin V2 receptor antagonist.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic assessments and clinical monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] This document provides a detailed protocol for the determination of this compound in plasma using a validated UPLC-MS/MS method.[1][3]

Experimental

Materials and Reagents

-

This compound reference standard

-

Carbamazepine (Internal Standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (Ultrapure)

-

Control plasma (species-specific, e.g., rat or human)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Acquity UPLC BEH™ C18 (or equivalent)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Carbamazepine (IS) in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Carbamazepine stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for sample preparation.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (Carbamazepine in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: HPLC/UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase | A: 10 mM Ammonium Acetate BufferB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30:70 (A:B) v/v |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 428.16 | 119.03 | 0.1 | 30 | 25 |

| Carbamazepine (IS) | 237.06 | 179.10 | 0.1 | 35 | 20 |

Method Validation

A full validation of this method should be performed according to the US FDA guidelines on bioanalytical method validation. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Recommended Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards, r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible recovery for the analyte and IS |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the internal standard (Carbamazepine). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²). The concentrations of this compound in the QC and unknown samples are then determined from this calibration curve.

Workflow Diagram

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in drug development and clinical research. Proper method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols for Mozavaptan Administration in Mouse Models of Polycystic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key signaling molecule implicated in cystogenesis is cyclic adenosine (B11128) monophosphate (cAMP).[1] The vasopressin V2 receptor (V2R) plays a crucial role in cAMP production in renal collecting duct cells.[2] Mozavaptan (also known as OPC-31260) is a selective V2R antagonist that competitively inhibits the binding of vasopressin, thereby reducing intracellular cAMP levels.[2][3] This mechanism has shown therapeutic potential in slowing cyst growth in various preclinical models of polycystic kidney disease (PKD).[3]

These application notes provide a comprehensive overview of the administration of this compound in mouse models of PKD, including detailed protocols, quantitative data from preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several mouse and rat models of PKD. The following tables summarize the quantitative outcomes from key studies.

Table 1: Efficacy of this compound in a Tamoxifen-Inducible Pkd1-Deletion Mouse Model

| Treatment Group | Duration | Kidney Weight (g) | Cyst Ratio (%) |

| Untreated Control | 3 weeks | 0.45 | 25 |

| This compound (0.1% in chow) | 3 weeks | 0.33 | 18 |

| Untreated Control | 6 weeks | 0.66 | 27 |

| This compound (0.1% in chow) | 6 weeks | 0.55 | 24 |

This study highlights that early intervention with this compound shows a more significant therapeutic effect.

Table 2: Efficacy of Long-Term (8-week) this compound Treatment in PCK Rats

| Treatment Group | Kidney Weight (% of body weight) | Cyst Number (per field) | BUN (mg/dL) | Creatinine (B1669602) (mg/dL) | Water Consumption (mL/rat/day) |

| Vehicle | 1.05 ± 0.023 | 9.2 ± 0.71 | 14.9 ± 0.51 | 0.63 ± 0.05 | 42.96 ± 1.96 |

| This compound (0.1% in chow) | 1.12 ± 0.04 | 12.1 ± 1.4 | 16.2 ± 0.39 | 0.71 ± 0.03 | 63.88 ± 0.56 |

Note: In this particular study with established disease, this compound did not show a reduction in kidney weight or cyst number and was associated with an increase in creatinine and water consumption. This underscores the importance of the timing of treatment initiation.

Table 3: Effects of this compound in the Pkd2WS25/- Mouse Model of ADPKD

| Treatment Group | Duration | Key Outcomes |

| This compound (in diet) | 3 to 16 weeks of age | Reduced renal cAMP accumulation, kidney weight, plasma BUN, renal cyst and fibrosis volumes, and mitotic and apoptotic indices. Kidney weights were similar to wild-type, indicating prevention of renal enlargement. |

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway in PKD

This compound acts by blocking the vasopressin V2 receptor, which is a G-protein coupled receptor. In PKD, dysfunction of polycystin-1 (PC1) or polycystin-2 (PC2) leads to decreased intracellular calcium, which in turn sensitizes adenylyl cyclase to stimulation, leading to elevated cAMP levels. This increase in cAMP drives cell proliferation and fluid secretion, contributing to cyst growth. The diagram below illustrates this pathway and the point of intervention for this compound.

Caption: V2R signaling pathway in PKD and this compound's mechanism of action.

Crosstalk with other Signaling Pathways in PKD

The cAMP/PKA pathway does not act in isolation. It has significant crosstalk with other signaling pathways implicated in PKD, such as the mTOR and ERK pathways, which are also involved in cell proliferation and growth.

References

Application Notes and Protocols for Mozavaptan in a Hyponatremia Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for utilizing Mozavaptan, a selective vasopressin V2 receptor antagonist, in a rat model of hyponatremia induced by the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

Introduction

This compound (also known as OPC-31260) is a potent and selective, orally active nonpeptide vasopressin V2 receptor antagonist.[1][2] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP).[2] This antagonism prevents the downstream signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby promoting electrolyte-free water excretion (aquaresis) and increasing serum sodium concentrations.[3] These characteristics make this compound a valuable tool for studying and treating euvolemic and hypervolemic hyponatremia.

Dosing Regimen of this compound in a Rat Model of SIADH

The following table summarizes the effective dosing regimens of this compound (OPC-31260) in a well-established rat model of SIADH-induced hyponatremia.

| Animal Model | Route of Administration | Dosage | Dosing Frequency | Outcome | Reference |

| Sprague-Dawley Rats with dDAVP-induced SIADH | Oral | 5 mg/kg | Once daily | Promptly raised serum sodium and osmolality to normal levels. | [3] |

| Conscious Rats (Normal) | Oral | 1 - 30 mg/kg | Single dose | Dose-dependently increased urine flow and decreased urine osmolality. | |

| Alcohol-anesthetized Rats (Water-loaded) | Intravenous | 10 - 100 µg/kg | Single dose | Dose-dependently inhibited the antidiuretic action of exogenously administered AVP. |

Experimental Protocols

This section details the methodology for inducing hyponatremia in a rat model and the subsequent treatment with this compound.

Induction of Hyponatremia via SIADH Model in Rats

This protocol is adapted from studies demonstrating the efficacy of this compound in a dDAVP-induced SIADH rat model.

Materials:

-

Sprague-Dawley rats

-

1-deamino-8-D-arginine vasopressin (dDAVP)

-

Osmotic minipumps

-

Liquid diet

-

Metabolic cages

-

Blood collection supplies

-

Serum chemistry analyzer

Procedure:

-

Animal Acclimation: Acclimate Sprague-Dawley rats to individual metabolic cages for a period of 3-5 days. Provide standard chow and water ad libitum.

-

Osmotic Minipump Implantation: Anesthetize the rats. Subcutaneously implant an osmotic minipump set to deliver dDAVP at a constant rate (e.g., 5 ng/hr) to induce a state of SIADH.

-

Dietary Manipulation: Following pump implantation, switch the rats to a liquid diet, providing a fixed volume daily (e.g., 40 ml/day) to ensure adequate water intake for the development of hyponatremia.

-

Induction of Hyponatremia: Monitor the rats for the development of hyponatremia. Typically, a significant decrease in serum sodium levels (e.g., to around 119 mEq/liter) and serum osmolality (e.g., to approximately 249 mOsm/kg H2O) is observed within 48 hours.

-

Confirmation of Hyponatremia: Collect blood samples to measure baseline serum sodium and osmolality to confirm the establishment of the hyponatremic state before initiating treatment.

Treatment with this compound

Materials:

-

This compound (OPC-31260)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection supplies

-

Serum chemistry analyzer

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 5 mg/kg dose).

-

Oral Administration: Administer this compound orally to the hyponatremic rats via gavage at the predetermined dose (e.g., 5 mg/kg) and frequency (e.g., once daily).

-

Monitoring: At specified time points following administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples to monitor the changes in serum sodium and osmolality.

-

Urine Collection: Throughout the experiment, collect urine to measure volume and osmolality to assess the aquaretic effect of this compound.

-

Data Analysis: Analyze the changes in serum sodium, serum osmolality, urine volume, and urine osmolality over time to evaluate the therapeutic efficacy of this compound.

Visualizations

Signaling Pathway of this compound

References

- 1. Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of non-peptide ADH antagonist OPC-31260 in SIADH rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols for Preparing Mozavaptan Stock Solutions

Introduction

Mozavaptan (also known as OPC-31260) is a potent and selective, non-peptide antagonist of the vasopressin V2 receptor.[1][2] It competitively blocks the binding of arginine vasopressin (AVP) to the V2 receptor, primarily located in the renal collecting ducts.[3][4] This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which prevents the translocation of aquaporin-2 (AQP2) water channels to the cell membrane.[3] The physiological effect is an increase in free water excretion (aquaresis), making this compound a valuable tool for studying renal water regulation and conditions like hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for use in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | N-(4-((5R)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl)-2-methylbenzamide | N/A |

| Molecular Formula | C₂₇H₂₉N₃O₂ | |

| Molecular Weight | 427.54 g/mol | |

| CAS Number | 137975-06-5 | |

| IC₅₀ (V2 Receptor) | 14 nM | |

| IC₅₀ (V1 Receptor) | 1.2 µM | |

| Selectivity | ~85-fold for V2 over V1 receptor | |

| Solubility in DMSO | Varies by supplier; reported values range from 6.2 mg/mL to 85 mg/mL. Use of fresh, anhydrous DMSO is critical. | |

| Solubility in Water | Insoluble | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Stock in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Mechanism of Action: V2 Receptor Signaling

This compound exerts its effect by competitively inhibiting the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this signaling pathway.

Caption: this compound blocks AVP binding to the V2 receptor, inhibiting water reabsorption.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO.

-

Pre-Analysis: Before opening, bring the this compound powder vial to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.

-

Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (427.54 g/mol ) / 1000

-

Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 427.54 / 1000 = 4.2754 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a contained weighing station. Transfer the powder to a sterile amber vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO for 4.2754 mg of powder.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, as solubility can be challenging. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots protected from light at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Protocol for Preparing Working Solutions for Cell-Based Assays

-

Thawing: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

-

Dilution: Perform serial dilutions of the primary stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

IMPORTANT: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your assay.

-

-

Application: Add the final working solutions to your cell cultures and proceed with the experimental incubation. Mix gently by swirling the plate after adding the compound.

Workflow and Quality Control

The following diagram outlines the workflow for preparing and using this compound solutions.

Caption: Workflow for preparing and using this compound in cell-based assays.

Quality Control:

-

Solubility Check: Always ensure the stock solution is clear and free of precipitation before aliquoting. If particulates are observed, further mixing, warming, or sonication may be required.

-

Vehicle Control: A vehicle control is mandatory in all cell-based experiments to differentiate the effects of this compound from the effects of the solvent (DMSO).

-

Fresh Solvents: Use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of this compound.

References

Application Notes and Protocols for the Use of Mozavaptan (OPC-31260) in Kidney Organoid Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model for studying kidney development, disease modeling, and drug discovery.[1][2] Polycystic kidney disease (PKD), a prevalent genetic disorder characterized by the formation of fluid-filled cysts, is a key area of research where kidney organoids have shown significant promise.[1][3] This document provides detailed application notes and protocols for utilizing Mozavaptan (OPC-31260), a vasopressin V2 receptor antagonist, in kidney organoid models of PKD.

This compound inhibits the vasopressin V2 receptor, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key signaling molecule implicated in cyst growth.[4] While direct studies of this compound in kidney organoids are emerging, its mechanism of action is analogous to Tolvaptan, another V2 receptor antagonist that has been shown to inhibit cystogenesis in PKD organoid models. These protocols are therefore based on established methods for kidney organoid culture, PKD modeling, and the evaluation of V2 receptor antagonists.

Data Presentation

The following tables summarize key quantitative data for this compound and its application in renal cell models. This data can be used as a reference for designing experiments in kidney organoids.

Table 1: this compound (OPC-31260) Properties

| Property | Value | Reference |

| Target(s) | Vasopressin V2 Receptor (V2R), Vasopressin V1 Receptor (V1R) | |

| IC₅₀ (V2R) | 14 nM | |

| IC₅₀ (V1R) | 1.2 µM | |

| Mechanism of Action | Competitive antagonist of vasopressin receptors |

Table 2: Example Quantitative Data from a Related V2 Receptor Antagonist (Tolvaptan) in Human ADPKD Cells

| Parameter | Condition | Result | Reference |

| cAMP Production | 10⁻⁹ M AVP | 4.3 ± 0.6 pmol/monolayer | |

| 10⁻⁹ M AVP + Tolvaptan | IC₅₀ ≈ 0.2 nM | ||

| Cell Proliferation | 10⁻⁹ M AVP | Increased | |

| 10⁻⁹ M AVP + Tolvaptan (10⁻¹⁰ to 10⁻⁹ M) | Inhibited |

Experimental Protocols

Generation of Kidney Organoids with a PKD Phenotype

This protocol describes the generation of kidney organoids from hPSCs with a PKD mutation (e.g., PKD1 or PKD2 knockout) to model cyst formation.

Materials:

-

Human pluripotent stem cells (hPSCs) with a heterozygous or homozygous mutation in a PKD gene (e.g., PKD1 or PKD2)

-

mTeSR™1 medium

-

Geltrex™ LDEV-Free Reduced Growth Factor Basement Membrane Matrix

-

Gentle Cell Dissociation Reagent

-

ROCK inhibitor (Y-27632)

-

Basal medium (e.g., DMEM/F12)

-